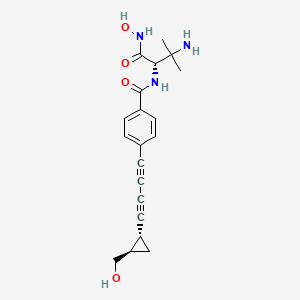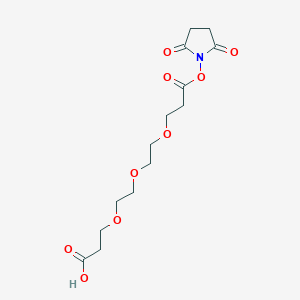![molecular formula C33H29F6N3O5S B605199 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Overview
Description
AES-135 is a hydroxamic acid-based inhibitor of histone deacetylases, specifically targeting histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. This compound has shown significant potential in the treatment of various cancers, particularly pancreatic cancer, due to its ability to inhibit the growth of cancer cells and prolong survival in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AES-135 involves the formation of a hydroxamic acid moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the hydroxamic acid group: This is achieved by reacting a suitable ester with hydroxylamine under basic conditions.
Coupling with the core structure: The hydroxamic acid is then coupled with a core structure that includes aromatic and aliphatic components, using coupling agents such as dicyclohexylcarbodiimide.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of AES-135 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Industrial chromatography and crystallization techniques are employed to purify the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AES-135 undergoes several types of chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine under reducing conditions.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: These are formed when the hydroxamic acid group is oxidized.
Reduced derivatives: These are formed when the compound is reduced to its corresponding amine.
Substituted derivatives: These are formed when various substituents are introduced into the aromatic rings.
Scientific Research Applications
AES-135 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly pancreatic cancer, due to its ability to inhibit the growth of cancer cells and prolong survival in preclinical models.
Industry: Utilized in the development of new histone deacetylase inhibitors with improved efficacy and safety profiles
Mechanism of Action
AES-135 exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of AES-135 include histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. By inhibiting these enzymes, AES-135 can induce cell cycle arrest, apoptosis, and differentiation in cancer cells .
Comparison with Similar Compounds
AES-135 is unique among histone deacetylase inhibitors due to its broad-spectrum activity against multiple histone deacetylase isoforms. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor that targets histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6.
Panobinostat: A potent histone deacetylase inhibitor with activity against histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10.
Belinostat: Another histone deacetylase inhibitor that targets histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8
AES-135 stands out due to its specific inhibitory activity against histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRKEOBJRDKIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F6N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)




![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)







